

# The Chemical Architecture and Synthesis of SGLT2-IN-1: A Technical Guide

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## Compound of Interest

Compound Name: SGLT2-IN-1

Cat. No.: B600863

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## Introduction

**SGLT2-IN-1**, also known as O-desethyl Dapagliflozin, is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).<sup>[1]</sup> As an active metabolite of the widely prescribed anti-diabetic drug Dapagliflozin, **SGLT2-IN-1** plays a significant role in the overall therapeutic effect of its parent compound.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis pathway for **SGLT2-IN-1**, tailored for professionals in the field of drug discovery and development.

## Chemical Structure

**SGLT2-IN-1** is a C-aryl glucoside, a class of compounds known for their stability and efficacy as SGLT2 inhibitors. Its chemical identity is well-defined by its IUPAC name and SMILES notation.

IUPAC Name: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS Number: 864070-37-1<sup>[2]</sup>

Canonical SMILES: O[C@H]1--INVALID-LINK--O--INVALID-LINK--O">C@@HCO<sup>[2]</sup>

Molecular Formula: C<sub>19</sub>H<sub>21</sub>ClO<sub>6</sub>

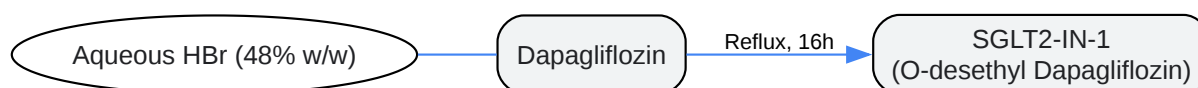
Molecular Weight: 380.82 g/mol

## Synthesis Pathway

The synthesis of **SGLT2-IN-1** can be achieved through the de-ethylation of its parent drug, Dapagliflozin. A straightforward method involves the use of a strong acid to cleave the ethyl ether bond of the phenoxyethyl group in Dapagliflozin.

A reported synthesis involves the treatment of Dapagliflozin with aqueous hydrobromic acid.<sup>[2]</sup> This reaction effectively removes the ethyl group, yielding O-desethyl Dapagliflozin (**SGLT2-IN-1**).

## Synthesis Workflow



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Synthesis of **SGLT2-IN-1** from Dapagliflozin.

## Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **SGLT2-IN-1** from Dapagliflozin as described in the cited literature.

Parameter	Value	Reference
Starting Material	Dapagliflozin	[2]
Reagent	Aqueous Hydrobromic Acid (48% w/w)	[2]
Reaction Time	16 hours	[2]
Reaction Temperature	Gentle reflux	[2]
Product	(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (SGLT2-IN-1)	[2]

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **SGLT2-IN-1** based on the published method.[2]

Objective: To synthesize **SGLT2-IN-1** (O-desethyl Dapagliflozin) from Dapagliflozin.

Materials:

- Dapagliflozin
- Aqueous Hydrobromic Acid (48% w/w)
- Water
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

- Rotary evaporator

#### Procedure:

- A mixture of Dapagliflozin (1 equivalent) and aqueous hydrobromic acid (approximately 6 equivalents) is placed in a round-bottom flask.
- The reaction mixture is warmed and stirred under a gentle reflux for 16 hours.
- After the reaction is complete, the mixture is cooled to ambient temperature.
- The cooled reaction mass is partitioned between water and ethyl acetate.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Further purification can be performed using column chromatography if necessary.

## Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a detailed synthesis pathway for **SGLT2-IN-1**. The provided experimental protocol offers a practical guide for the laboratory synthesis of this important SGLT2 inhibitor. This information is intended to support researchers and drug development professionals in their efforts to study and utilize this compound in the advancement of diabetes and related metabolic disease therapies.

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## References

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